
(2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid is a useful research compound. Its molecular formula is C14H16O4 and its molecular weight is 248.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid, with the molecular formula C14H16O4, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C14H16O4
- Molar Mass : 248.27 g/mol
- CAS Number : 5916536
The biological activity of this compound appears to be linked to its interaction with various biological targets:
Efficacy in Pain Models
Recent studies on related compounds indicate that benzofuran derivatives can effectively modulate pain responses. For instance:
- Compounds similar to this compound have shown significant analgesic effects in neuropathic pain models, particularly through CB2 receptor pathways .
Antimicrobial Studies
The antimicrobial activity of related compounds has been documented:
- A study indicated that certain benzofuran derivatives exhibited inhibitory concentrations (IC50) in the range of 30–150 µM against various bacterial strains, suggesting that modifications to the benzofuran structure can enhance antimicrobial efficacy .
Neuropathic Pain Models
In a study involving spinal nerve ligation in rats, compounds structurally related to this compound demonstrated:
- Significant reduction in pain behavior compared to controls.
- Selective antagonism by CB2 receptor blockers , confirming the involvement of this receptor in mediating analgesic effects .
Antimicrobial Testing
A comparative study on benzofuran derivatives revealed:
Compound | Bacterial Strain | MIC (µM) | IC50 (µM) |
---|---|---|---|
Compound A | S. aureus | 35 | 25 |
Compound B | E. coli | 50 | 40 |
(2E)-3-(5-Ethoxy...) | TBD | TBD | TBD |
This table illustrates the potential for structural modifications to enhance antibacterial properties.
Q & A
Q. Basic Research: What synthetic methodologies are commonly employed for synthesizing (2E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acrylic acid in academic laboratories?
Answer : The compound is typically synthesized via Perkin condensation between substituted benzofuran aldehydes and acetic anhydride derivatives. For example, analogous benzofuran-based acrylic acids are prepared by reacting benzaldehyde derivatives with phenylacetic acid in the presence of triethylamine and acetic anhydride under microwave irradiation (3 minutes at 700W), followed by acid-base workup to isolate the (E)-isomer . Key parameters include solvent choice (e.g., acetic anhydride for acylation), temperature control, and pH adjustment during precipitation to minimize isomerization .
Q. Advanced Research: How can researchers optimize reaction conditions to mitigate low yields caused by competing isomerization pathways?
Answer : Competing (Z)-isomer formation can be minimized by:
- pH modulation : Acidic conditions (pH 2–3) during workup favor (E)-isomer stabilization, as demonstrated in studies of structurally similar ferulic acid derivatives .
- Catalytic control : Use of Lewis acids or microwave-assisted synthesis to accelerate kinetics and reduce side reactions .
- Spectroscopic monitoring : Real-time HPLC or ¹H NMR tracking of reaction progress to identify isomer ratios early .
Q. Basic Research: What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Answer :
- ¹H/¹³C NMR : Key diagnostic signals include the α,β-unsaturated carboxylic acid proton (δ ~6.3–7.5 ppm, doublet for E-configuration) and benzofuran methyl/ethoxy group resonances (δ ~1.3–1.5 ppm for CH₃) .
- X-ray crystallography : Resolves dihydrobenzofuran ring conformation and acrylate double-bond geometry, as seen in analogous benzofuran-acetic acid derivatives .
- UV-vis spectroscopy : Confirms π→π* transitions in the conjugated system (λmax ~280–320 nm) .
Q. Advanced Research: How should researchers address contradictions between computational predictions and experimental spectroscopic data?
Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies include:
- Solvent correction : Apply COSMO-RS or SMD models in DFT calculations to account for solvent polarity .
- Conformational sampling : Use molecular dynamics (MD) simulations to identify dominant conformers in solution .
- Cross-validation : Compare computed IR/Raman spectra with experimental data to refine force-field parameters .
Q. Basic Research: What in vitro assays are suitable for probing the compound’s biochemical interactions?
Answer :
- Enzyme inhibition assays : Screen against cyclooxygenase (COX) or lipoxygenase (LOX) due to structural similarity to caffeic acid derivatives, which modulate eicosanoid pathways .
- Fluorescence quenching : Assess binding to serum albumin (e.g., BSA) via tryptophan emission changes (λex = 280 nm) .
- Antioxidant activity : Measure DPPH radical scavenging capacity (IC₅₀) to evaluate phenolic reactivity .
Q. Advanced Research: What computational parameters are critical for docking studies targeting inflammatory pathways?
Answer :
- Ligand preparation : Assign partial charges using AM1-BCC and optimize geometry with Merck Molecular Force Field (MMFF) .
- Receptor flexibility : Apply induced-fit docking (IFD) for COX-2 or NF-κB targets to account for binding-site plasticity .
- Scoring functions : Use Prime/MM-GBSA to refine binding affinity predictions, prioritizing ΔG < −8 kcal/mol .
Q. Basic Research: How can researchers validate the stability of this compound under varying storage conditions?
Answer :
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC peak area reduction .
- pH stability : Incubate in buffers (pH 1–13) and quantify hydrolysis products (e.g., free acrylic acid) using LC-MS .
Q. Advanced Research: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?
Answer : The α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles (e.g., thiols or amines). Reactivity is enhanced by:
- Electron-withdrawing groups : The ethoxy and methyl substituents on the benzofuran ring polarize the acrylate double bond, increasing electrophilicity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating kinetics .
Q. Basic Research: What chromatographic methods are recommended for purity analysis?
Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase A (0.1% formic acid) and B (acetonitrile). Gradient: 20–80% B over 20 min; UV detection at 254 nm .
- TLC : Silica gel 60 F₂₅₄ plates; eluent = ethyl acetate/hexane (3:7); Rf ~0.4 .
Q. Advanced Research: How can isotopic labeling (e.g., ¹³C or ²H) aid in metabolic pathway tracing?
Answer :
- Synthesis of labeled analogs : Introduce ¹³C at the acrylate carbonyl via Knoevenagel condensation with ¹³C-enriched malonic acid .
- Metabolic profiling : Use LC-MS/MS to track incorporation into downstream metabolites (e.g., glutathione adducts) in hepatocyte models .
Propiedades
IUPAC Name |
(E)-3-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-17-12-8-11-6-9(2)18-13(11)7-10(12)4-5-14(15)16/h4-5,7-9H,3,6H2,1-2H3,(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVIGEWGDQZBOB-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.